N-benzyl-3-isopropoxybenzamide
Description
N-Benzyl-3-isopropoxybenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen and an isopropoxy substituent at the 3-position of the benzoyl ring. The isopropoxy group contributes steric bulk and lipophilicity, while the benzyl moiety may influence binding interactions in catalytic or biological systems.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-benzyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-10-6-9-15(11-16)17(19)18-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
BVZGBDPZWSWPMN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-benzyl-3-isopropoxybenzamide and two analogs from the literature:
Key Observations:
Substituent Position and Electronic Effects :
- The target compound’s 3-isopropoxy group introduces steric hindrance and moderate electron-donating effects, contrasting with the 3-methyl group in Compound 1 (electron-donating but less bulky) and the 4-isobutoxy group in Compound 2 (electron-donating with greater steric bulk) .
- Compound 2’s 3-bromobenzyl substituent adds an electron-withdrawing effect due to bromine, which could enhance binding in halogen-bonding interactions, absent in the target compound .
Amide Substituent Diversity: The hydroxy-dimethylethyl group in Compound 1 enables N,O-bidentate coordination, critical for directing metal catalysts in C–H activation reactions . In contrast, the target compound’s benzyl group lacks such coordinating ability, limiting its utility in similar catalytic processes.
Synthetic Considerations: Compound 1 was synthesized via reactions of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol . The target compound’s synthesis would likely require analogous steps, substituting 3-isopropoxybenzoic acid derivatives. Compound 2’s complex substituents (bromine, sulfone) necessitate multi-step synthetic routes, highlighting the target compound’s relative simplicity .
Application-Based Comparison
- Catalysis : Compound 1’s hydroxyl group facilitates metal coordination, making it superior for C–H functionalization . The target compound’s lack of coordinating groups limits its catalytic use but may favor applications requiring inertness.
- Pharmaceutical Potential: Compound 2’s bromine and sulfone moieties are common in drug candidates (e.g., kinase inhibitors), suggesting its broader medicinal utility compared to the target compound . The target’s isopropoxy group may still support lipophilic interactions in drug design.
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